molecular formula C8H13NO3S2 B5013539 N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide

N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide

Cat. No.: B5013539
M. Wt: 235.3 g/mol
InChI Key: GOIMEQYBKCAFPM-UHFFFAOYSA-N
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Description

N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide is an organic compound characterized by the presence of a furan ring, a sulfanyl group, and a methanesulfonamide group

Properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S2/c1-14(10,11)9-4-6-13-7-8-3-2-5-12-8/h2-3,5,9H,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIMEQYBKCAFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide typically involves the reaction of furan-2-ylmethylthiol with an appropriate ethylating agent, followed by the introduction of a methanesulfonamide group. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonamide group.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonated derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfanyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)ethanamine
  • N-(furan-2-ylmethyl)cyclobutanecarboxamide
  • 4-(2-(furan-2-ylmethylsulfanyl)-acetylamino)-benzoic acid ethyl ester

Uniqueness

N-[2-(furan-2-ylmethylsulfanyl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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